molecular formula C17H22N4O4S B2557320 benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1904160-39-9

benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2557320
CAS No.: 1904160-39-9
M. Wt: 378.45
InChI Key: IPXGPAAVHOZKGL-UHFFFAOYSA-N
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Description

Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a benzyl group, an imidazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of a suitable diamine precursor with a diacid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols) in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its imidazole ring is known to interact with metal ions and proteins, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the imidazole ring suggests it might exhibit antifungal or antibacterial activity, similar to other imidazole-containing compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may impart specific properties that are desirable in various industrial applications.

Mechanism of Action

The mechanism of action of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group may also interact with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate: Lacks the methyl group on the imidazole ring.

    Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide: Contains a carboxamide group instead of a carboxylate group.

Uniqueness

The presence of the methyl group on the imidazole ring in benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGPAAVHOZKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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